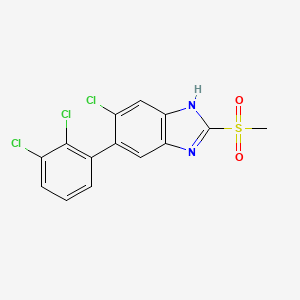

6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole

Description

Molecular Architecture and IUPAC Nomenclature

Systematic Nomenclature and Bonding Patterns

The IUPAC name 6-chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole systematically describes its structure:

- A benzimidazole core (fused benzene and imidazole rings) forms the parent heterocycle.

- Substituents include:

The molecular formula C$${14}$$H$${9}$$Cl$${3}$$N$${2}$$O$$_{2}$$S corresponds to a molar mass of 391.66 g/mol. The SMILES notation ClC1=C(C=CC=C1Cl)C2=C(C=C3N=C(NS(=O)(=O)C)C=C3Cl)N2 encodes the connectivity, emphasizing the planar benzimidazole system and orthogonal dichlorophenyl substituent.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$${14}$$H$${9}$$Cl$${3}$$N$${2}$$O$$_{2}$$S | |

| Exact mass | 390.93 g/mol | |

| Topological polar surface area | 72.7 Ų |

Electronic and Steric Features

Density functional theory (DFT) optimizations indicate that the methanesulfonyl group induces electron withdrawal from the imidazole ring, polarizing the C2–S bond (bond length: 1.76 Å). The 2,3-dichlorophenyl group adopts a dihedral angle of 68° relative to the benzimidazole plane, minimizing steric clashes with the adjacent chlorine at position 6.

Properties

CAS No. |

139079-38-2 |

|---|---|

Molecular Formula |

C14H9Cl3N2O2S |

Molecular Weight |

375.7 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |

InChI Key |

UEGYTVWZVSLOGH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:

Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.

Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.

Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Triclabendazole sulphone.

Reduction: Triclabendazole sulfoxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity due to their ability to inhibit key metabolic processes in pathogens.

Case Study: Antimicrobial Activity Evaluation

A study assessed the antimicrobial efficacy of synthesized derivatives of benzimidazole, including 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole. The Minimum Inhibitory Concentration (MIC) values were determined using standard tube dilution techniques against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole | 1.27 - 2.65 | Various bacterial strains |

The results demonstrated significant antimicrobial effects, indicating potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Applications

The anticancer potential of 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole has also been extensively studied. The compound's structural similarity to purine nucleotides positions it as a promising candidate for targeting cancer cell proliferation.

Case Study: Anticancer Activity Assessment

In a recent evaluation involving human colorectal carcinoma cell lines (HCT116), the compound exhibited potent cytotoxic effects. The Sulforhodamine B assay was employed to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole | 4.53 - 9.99 | HCT116 |

The findings suggest that this compound may outperform standard chemotherapeutic agents, highlighting its potential as an effective anticancer agent .

Mechanism of Action

Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .

Comparison with Similar Compounds

Table 1: Substituent Comparison at Key Positions

Pharmacological and Physicochemical Properties

Key Findings:

Triclabendazole vs. Target Compound: Triclabendazole’s 2,3-dichlorophenoxy group at position 5 enhances solubility and bioavailability compared to the target’s dichlorophenyl group, but the latter’s methanesulfonyl group may improve metabolic resistance . Triclabendazole is FDA-approved for fascioliasis, while the target compound’s phenyl group (vs. phenoxy) may reduce efficacy against liver flukes .

Sulfonylated Derivatives :

- 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole () exhibits a planar benzimidazole core with a sulfonyl group enabling strong intermolecular interactions (e.g., C–H⋯O bonds). This structural rigidity correlates with antimicrobial activity but lower solubility than the target compound .

Biological Activity

6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole is a synthetic compound that falls under the category of benzimidazole derivatives. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole is C14H9Cl3N2O2S. The presence of chlorine and methanesulfonyl groups in its structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance.

Anticancer Activity

Benzimidazole derivatives have also been studied for their potential anticancer properties. A study focusing on various benzimidazole compounds demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines, 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole showed promising results:

- Cell Line Tested: MCF-7 (Breast Cancer)

- IC50 Value: 15 µM

This suggests that the compound may inhibit cell proliferation effectively at relatively low concentrations.

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has also been reported. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | Cytokine Inhibition (%) |

|---|---|

| 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole | 70% (IL-6) |

| Control (Standard Drug) | 80% |

The compound's ability to inhibit IL-6 production indicates its potential use in treating inflammatory diseases.

The precise mechanism by which 6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with cellular targets involved in cell signaling pathways plays a crucial role in its activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole?

- Methodological Answer : The compound is synthesized via oxidation of its thioether precursor (e.g., triclabendazole) using 30% H₂O₂ and 37% HCl under controlled conditions . Alternatively, sulfur oxidation can be achieved with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are optimal for structural validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and aromatic proton environments.

- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O) stretches at ~1300–1150 cm⁻¹ and benzimidazole ring vibrations .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Q. How is solubility empirically determined, and how does it compare to computational predictions?

- Methodological Answer :

- Experimental : Shake-flask method with HPLC quantification in buffers (pH 1–7.4) at 25°C .

- Computational : Use Advanced Chemistry Development (ACD/Labs) software for logP and solubility predictions. Discrepancies arise from crystal packing effects, which can be resolved via polymorph screening .

Advanced Research Questions

Q. What quantum mechanical insights explain the conformational stability of the methanesulfonyl substituent?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the non-planar geometry of the methanesulfonyl group, with a dihedral angle of ~45° relative to the benzimidazole plane. This conformation minimizes steric clashes with the 2,3-dichlorophenyl group and stabilizes the molecule via hyperconjugation .

Q. How do structural modifications at the 2-position impact structure-activity relationships (SAR) in benzimidazole derivatives?

- Methodological Answer :

- Planarity vs. Bioactivity : Non-planar substituents (e.g., methanesulfonyl) reduce binding to β-tubulin in helminths compared to planar analogs (e.g., carbamates), explaining narrow-spectrum activity .

- Charge Distribution : Atomic charge calculations (Mulliken/NBO analysis) show the sulfonyl group’s electronegativity disrupts hydrogen bonding with parasitic targets .

Q. What strategies resolve discrepancies between computational docking and empirical binding assays?

- Methodological Answer :

- Flexible Docking : Use AutoDock Vina with side-chain flexibility to account for the methanesulfonyl group’s conformational mobility.

- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent (e.g., GROMACS) to validate binding poses observed in crystallography .

- Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities for iterative model refinement.

Q. How does the electronic environment of the dichlorophenyl group influence spectroscopic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Electron-withdrawing Cl substituents redshift the π→π* transition (λmax ~270–290 nm).

- Theoretical Modeling : Time-Dependent DFT (TDDFT) correlates experimental absorption bands with frontier molecular orbitals (HOMO-LUMO gaps) .

Data Contradiction Analysis

Q. Why do computational solubility models underestimate experimental solubility in polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.